1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine
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Overview
Description
1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine is a chemical compound with the molecular formula C10H17N3S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with 2-bromo-1-butylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of the pyrimidine attacks the bromine atom of the butylamine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((4,6-Dimethylpyrimidin-2-yl)thio)butan-1-amine
- 1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine hydrochloride
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the thiol group and the butan-2-amine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H17N3S |
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Molecular Weight |
211.33 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)sulfanylbutan-2-amine |
InChI |
InChI=1S/C10H17N3S/c1-4-9(11)6-14-10-12-7(2)5-8(3)13-10/h5,9H,4,6,11H2,1-3H3 |
InChI Key |
IIHLYJYPTWDWSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CSC1=NC(=CC(=N1)C)C)N |
Origin of Product |
United States |
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